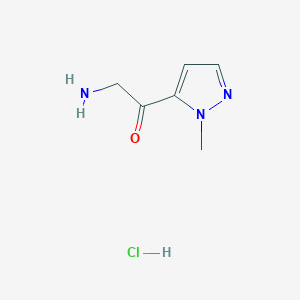
4-(1,2,3,4-Tetrahydrochinazolin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol It is characterized by a phenol group attached to a tetrahydroquinazoline moiety
Wissenschaftliche Forschungsanwendungen
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Vorbereitungsmethoden
The synthesis of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol typically involves the reaction of a quinazoline derivative with a phenol compound. One common method involves the condensation of 2-aminobenzylamine with salicylaldehyde in the presence of ethanol, followed by cyclization to form the tetrahydroquinazoline ring . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction can produce various dihydro derivatives.
Wirkmechanismus
The mechanism of action of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the tetrahydroquinazoline moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects . The compound’s ability to inhibit specific enzymes or receptors makes it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares the tetrahydro structure but has an isoquinoline ring instead of a quinazoline ring.
N,N-diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline: This derivative has an additional diethylamino group, which can alter its chemical properties and biological activities.
The uniqueness of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol lies in its specific combination of a phenol group with a tetrahydroquinazoline ring, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-8,14-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAGRKYVZDUYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)

![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)
![N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2567822.png)
![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2567824.png)

![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)
![5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2567831.png)
![2-(N-methylmethanesulfonamido)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2567832.png)


![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2567835.png)

